molecular formula C13H12BClO3 B172492 4-Benzyloxy-2-chlorophenylboronic acid CAS No. 1315341-82-2

4-Benzyloxy-2-chlorophenylboronic acid

Cat. No. B172492
M. Wt: 262.5 g/mol
InChI Key: DSJZHUNYMXRAJG-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-chlorophenylboronic acid is a chemical compound with the molecular formula C13H12BClO3 . It has a molecular weight of 262.5 . The compound is solid in physical form .


Synthesis Analysis

Pinacol boronic esters, such as 4-Benzyloxy-2-chlorophenylboronic acid, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The InChI code for 4-Benzyloxy-2-chlorophenylboronic acid is 1S/C13H12BClO3/c15-13-8-11 (6-7-12 (13)14 (16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 .


Chemical Reactions Analysis

The compound can undergo a variety of reactions. For instance, it can participate in a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .


Physical And Chemical Properties Analysis

The compound has a boiling point of 449.0±55.0C at 760 mmHg and a melting point of 130-134C . It is stored in an inert atmosphere at 2-8C . The compound has a flash point of 225.4 .

Scientific Research Applications

Application 1: Drug Design and Delivery

  • Summary of Application: Boronic acids and their esters, including 4-Benzyloxy-2-chlorophenylboronic acid, are considered valuable compounds for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .
  • Methods of Application: The application of these compounds in drug design involves the synthesis of boronic acids and their esters, followed by their incorporation into drug molecules . The stability of these compounds in water is a crucial factor, as they are only marginally stable . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and the pH .

Application 2: Organic Synthesis

  • Summary of Application: Pinacol boronic esters, a category that includes 4-Benzyloxy-2-chlorophenylboronic acid, are valuable building blocks in organic synthesis . They are used in the functionalizing deboronation of alkyl boronic esters .
  • Methods of Application: The application of these compounds in organic synthesis involves catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach .
  • Results or Outcomes: The use of pinacol boronic esters in organic synthesis has enabled the development of new synthetic methods . For example, paired with a Matteson–CH2–homologation, this approach allows for formal anti-Markovnikov alkene hydromethylation .

Application 3: Benzylic Oxidations and Reductions

  • Summary of Application: The benzylic hydrogens of alkyl substituents on a benzene ring, including 4-Benzyloxy-2-chlorophenylboronic acid, are activated toward free radical attack . This activation is reflected in the susceptibility of alkyl side-chains to oxidative degradation .
  • Methods of Application: The application of these compounds in organic synthesis involves the oxidation of alkyl side-chains . This process is normally effected by hot acidic permanganate solutions .
  • Results or Outcomes: The use of boronic acids and their esters in benzylic oxidations and reductions has enabled the development of new synthetic methods . For example, this approach allows for the preparation of substituted benzoic acids .

Application 4: Protodeboronation

  • Summary of Application: Pinacol boronic esters, including 4-Benzyloxy-2-chlorophenylboronic acid, are used in the catalytic protodeboronation of alkyl boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation .
  • Methods of Application: The application of these compounds in organic synthesis involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation .
  • Results or Outcomes: The use of pinacol boronic esters in protodeboronation has enabled the development of new synthetic methods . For example, this approach was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Application 5: Oxidation of Alkyl Side-Chains

  • Summary of Application: The benzylic hydrogens of alkyl substituents on a benzene ring, including 4-Benzyloxy-2-chlorophenylboronic acid, are activated toward free radical attack . This activation is reflected in the susceptibility of alkyl side-chains to oxidative degradation .
  • Methods of Application: The application of these compounds in organic synthesis involves the oxidation of alkyl side-chains . This process is normally effected by hot acidic permanganate solutions .
  • Results or Outcomes: The use of boronic acids and their esters in the oxidation of alkyl side-chains has enabled the development of new synthetic methods . For example, this approach allows for the preparation of substituted benzoic acids .

Application 6: Reduction of Nitro Groups and Aryl Ketones

  • Summary of Application: Electrophilic nitration and Friedel-Crafts acylation reactions introduce deactivating, meta-directing substituents on an aromatic ring . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups .
  • Methods of Application: Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid . The zinc used in ketone reductions, such as 5, is usually activated by alloying with mercury (a process known as amalgamation) .
  • Results or Outcomes: Several alternative methods for reducing nitro groups to amines are known . These include zinc or tin in dilute mineral acid, and sodium sulfide in ammonium hydroxide solution .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a warning signal word . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed and can cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The compound has been mentioned in several peer-reviewed papers . One notable study discusses the catalytic protodeboronation of pinacol boronic esters .

properties

IUPAC Name

(2-chloro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJZHUNYMXRAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-2-chlorophenylboronic acid

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